Dimethyl(2-phenylethyl)silane
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Overview
Description
Dimethyl(2-phenylethyl)silane is an organosilicon compound with the molecular formula C10H16Si It is characterized by the presence of a silicon atom bonded to two methyl groups and a 2-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(2-phenylethyl)silane can be synthesized through several methods. One common approach involves the reaction of chlorodimethylsilane with 2-phenylethylmagnesium bromide (a Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
ClSi(CH3)2+C6H5CH2CH2MgBr→(CH3)2SiCH2CH2C6H5+MgBrCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient conversion of reactants to the desired product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2-phenylethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it to simpler silanes.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the methyl or phenylethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Dimethyl(2-phenylethyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism by which dimethyl(2-phenylethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. The pathways involved often include nucleophilic attack on the silicon atom, leading to the formation of new bonds and the release of by-products.
Comparison with Similar Compounds
Similar Compounds
- Chlorodimethyl(2-phenylethyl)silane
- Dimethyl(2-phenylethyl)chlorosilane
- Dimethyl(phenethyl)chlorosilane
Uniqueness
This compound is unique due to its specific combination of methyl and 2-phenylethyl groups attached to the silicon atom. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specialized applications in organic synthesis and materials science.
Properties
IUPAC Name |
dimethyl(2-phenylethyl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Si/c1-11(2)9-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNGWAAYFGGBOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)CCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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